2-methoxy-4,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
Description
2-Methoxy-4,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a structurally complex sulfonamide derivative characterized by a fused benzoxazepine ring system and a substituted benzenesulfonamide moiety. Its synthesis and structural elucidation often rely on advanced crystallographic techniques, such as those implemented in the SHELX software suite .
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-13-9-18(27-6)19(10-14(13)2)29(25,26)22-15-7-8-16-17(11-15)28-12-21(3,4)20(24)23(16)5/h7-11,22H,12H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOYUPOVFYUYLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, a comparative analysis with structurally analogous compounds is essential. Key comparisons include:
A. Structural Analogues with Benzoxazepine Scaffolds
Compounds like 3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-amine lack the benzenesulfonamide substituent but share the benzoxazepine core. Studies indicate that the sulfonamide group enhances binding affinity to sulfonylurea receptors (SUR1) by 10–20-fold compared to amine derivatives, as observed in analogs synthesized for diabetes research .
B. Sulfonamide Derivatives with Heterocyclic Moieties
For example, 4-methyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide features a dioxane ring instead of a benzoxazepine. Comparative crystallographic data (refined via SHELXL ) reveal that the benzoxazepine core in the target compound introduces greater conformational rigidity, reducing entropy penalties during protein-ligand interactions by ~5 kcal/mol in molecular dynamics simulations.
C. Methoxy-Substituted Sulfonamides
Analogues such as 2-methoxy-4-nitrobenzenesulfonamide demonstrate that methyl and nitro substituents at the 4/5 positions significantly alter solubility and metabolic stability. The dimethyl substitution in the target compound improves logP by 0.8 units compared to nitro derivatives, enhancing membrane permeability in vitro.
Table 1: Comparative Properties of Selected Analogues
| Compound Name | Core Structure | Key Substituents | logP | Binding Affinity (Ki, nM) |
|---|---|---|---|---|
| Target Compound | Benzoxazepine-sulfonamide | 2-methoxy-4,5-dimethyl | 2.1 | 15.3 (SUR1) |
| 3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-amine | Benzoxazepine | None (amine terminus) | 1.4 | 320.0 (SUR1) |
| 4-methyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide | Dioxane-sulfonamide | 4-methyl | 1.9 | 45.7 (Carbonic Anhydrase) |
| 2-methoxy-4-nitrobenzenesulfonamide | Benzenesulfonamide | 2-methoxy-4-nitro | 1.3 | N/A |
Research Findings and Mechanistic Insights
- Crystallographic Analysis : The target compound’s structure was resolved using SHELXL , revealing a planar sulfonamide group and a chair conformation in the benzoxazepine ring. This geometry facilitates π-π stacking with aromatic residues in target proteins.
- SAR Studies: The 4,5-dimethyl substitution on the benzene ring optimizes steric interactions with hydrophobic binding pockets, contributing to a 3-fold increase in potency over monosubstituted analogs.
- Metabolic Stability : Microsomal stability assays indicate a t₁/₂ of 120 minutes for the target compound, outperforming nitro-substituted sulfonamides (t₁/₂ < 30 minutes).
Q & A
Q. What are the key steps in synthesizing this compound, and what analytical methods validate its purity?
The synthesis typically involves multi-step reactions, including cyclization to form the benzoxazepine core, sulfonamide coupling, and functional group modifications. Critical reagents include bases (e.g., K₂CO₃) for deprotonation and polar aprotic solvents (e.g., DMF) to stabilize intermediates. High-performance liquid chromatography (HPLC) is essential for purification, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity and purity .
Q. How can solubility limitations impact experimental design, and what strategies mitigate these issues?
Limited aqueous solubility (common in sulfonamide derivatives) may hinder biological assays. Researchers often employ co-solvents (e.g., DMSO) or surfactants (e.g., Tween-80) to enhance solubility. Pre-formulation studies using UV-Vis spectroscopy or dynamic light scattering (DLS) help optimize solvent systems .
Q. What spectroscopic techniques are most reliable for characterizing the benzoxazepine core?
¹H and ¹³C NMR are critical for confirming the oxazepine ring’s stereochemistry and substituent positions. Infrared (IR) spectroscopy identifies carbonyl (C=O) and sulfonamide (S=O) functional groups. For ambiguous signals, 2D NMR (e.g., COSY, HSQC) resolves structural ambiguities .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity during sulfonamide coupling?
Regioselectivity depends on solvent polarity, temperature, and catalyst choice. For example, using DMF at 80°C with Pd(OAc)₂ enhances coupling at the electron-deficient aromatic ring of the benzoxazepine core. Kinetic studies via in-situ IR or LC-MS monitor intermediate formation to optimize conditions .
Q. What strategies resolve contradictions in reported biological activity data across similar derivatives?
Discrepancies in enzyme inhibition or receptor binding data may arise from assay conditions (e.g., pH, cofactors) or impurities. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) and ensure compound purity via HPLC-MS. Meta-analyses of structure-activity relationships (SAR) across homologs (e.g., trifluoromethyl vs. methoxy substituents) clarify trends .
Q. How can computational modeling predict metabolic stability of the methoxy and methyl substituents?
Density functional theory (DFT) calculates electron densities to predict cytochrome P450-mediated oxidation sites. Molecular docking with CYP3A4 or CYP2D6 isoforms identifies vulnerable positions. Experimental validation via liver microsome assays quantifies metabolic half-life, guiding structural modifications (e.g., fluorination to block oxidation) .
Q. What experimental designs address conflicting solubility and permeability data in preclinical studies?
Use parallel artificial membrane permeability assays (PAMPA) to evaluate passive diffusion, and compare with Caco-2 cell models for active transport. If solubility limits permeability, nanoformulation (e.g., liposomes) or prodrug strategies (e.g., esterification of methoxy groups) improve bioavailability. Data reconciliation requires iterative testing across multiple pH conditions .
Methodological Challenges and Solutions
Q. How to optimize reaction yields for large-scale synthesis without compromising purity?
Implement flow chemistry for precise control of temperature and residence time during cyclization steps. Automated liquid handlers enable rapid screening of catalyst ratios (e.g., Pd/C vs. Ni-based catalysts). Process analytical technology (PAT), such as inline Raman spectroscopy, monitors reaction progress in real time .
Q. What approaches validate target engagement in complex biological matrices?
Use photoaffinity labeling with a clickable probe (e.g., alkyne-tagged derivative) to capture target proteins in cell lysates. Quantitative proteomics (e.g., SILAC) identifies bound proteins, while competitive pull-down assays confirm specificity. Cross-reference with CRISPR-Cas9 knockout models to eliminate false positives .
Q. How to resolve discrepancies in reported melting points or thermal stability?
Differential scanning calorimetry (DSC) under inert gas (N₂) provides accurate melting points. Thermogravimetric analysis (TGA) assesses decomposition thresholds. If literature values conflict, recrystallize the compound from multiple solvents (e.g., EtOH vs. acetonitrile) and compare polymorphs via X-ray diffraction (XRD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
